3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile
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Overview
Description
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF3N2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to enhance reaction rates and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Nitro derivatives.
Reduction Reactions: Amines.
Scientific Research Applications
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-Aminobenzotrifluoride
Comparison: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions compared to similar compounds. The bromine atom provides a site for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
IUPAC Name |
3-amino-6-bromo-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)7(4(5)3-13)8(10,11)12/h1-2H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNCDURNQDQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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